molecular formula C10H13FN2O B566687 5-Fluoro-2-(piperidin-3-yloxy)pyridine CAS No. 1248723-38-7

5-Fluoro-2-(piperidin-3-yloxy)pyridine

Cat. No.: B566687
CAS No.: 1248723-38-7
M. Wt: 196.225
InChI Key: VTOBBRBFRPXODV-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-3-yloxy)pyridine is a fluorinated pyridine derivative featuring a piperidin-3-yloxy substituent at the 2-position and a fluorine atom at the 5-position. The fluorine atom enhances electronegativity and metabolic stability, while the piperidine moiety may influence solubility, bioavailability, and target interactions . Though discontinued in commercial catalogs, its structural features make it a candidate for further pharmacological studies .

Properties

CAS No.

1248723-38-7

Molecular Formula

C10H13FN2O

Molecular Weight

196.225

IUPAC Name

5-fluoro-2-piperidin-3-yloxypyridine

InChI

InChI=1S/C10H13FN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h3-4,6,9,12H,1-2,5,7H2

InChI Key

VTOBBRBFRPXODV-UHFFFAOYSA-N

SMILES

C1CC(CNC1)OC2=NC=C(C=C2)F

Synonyms

5-Fluoro-2-(piperidin-3-yloxy)pyridine

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

5-Fluoro-2-(oxetan-3-yl)pyridine
  • Structure : Replaces the piperidine ring with an oxetane group.
  • Key Differences : The smaller oxetane ring (3-membered) introduces greater ring strain and reduced conformational flexibility compared to piperidine (6-membered). This may affect binding affinity to targets requiring larger hydrophobic pockets.
  • Applications: Oxetanes are known to improve solubility and metabolic stability in drug design .
5-Fluoro-2-(pyrrolidin-3-yl)pyridine
  • Structure : Substitutes piperidine with pyrrolidine (5-membered ring).
  • Piperidine’s additional methylene group may enhance lipophilicity and membrane permeability .
  • Pharmacological Impact : Pyrrolidine derivatives are common in CNS drugs due to their ability to cross the blood-brain barrier .
2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride
  • Structure : Adds a trifluoromethyl group at the 5-position.
  • Key Differences : The electron-withdrawing trifluoromethyl group increases lipophilicity and may enhance target binding through hydrophobic interactions. This modification is common in antiviral and anticancer agents .

Pharmacokinetic and Mechanistic Comparisons

Fluorinated Pyrimidines (5-FU, FdUrd)
  • Mechanism : Fluorouracil (5-FU) and 5-fluoro-2'-deoxyuridine (FdUrd) inhibit thymidylate synthase, disrupting DNA synthesis.
  • Comparison : Unlike these antimetabolites, 5-Fluoro-2-(piperidin-3-yloxy)pyridine lacks a ribose/deoxyribose backbone, suggesting a different mechanism. However, the fluorine atom may similarly enhance metabolic stability and enzyme inhibition .
  • Toxicity : Fluorinated pyrimidines induce gastrointestinal toxicity via RNA incorporation; structural differences in 5-Fluoro-2-(piperidin-3-yloxy)pyridine may mitigate this .
Antiviral 5-Halogeno-FddUrd Derivatives
  • Structure : 3'-Fluoro-2',3'-dideoxyuridine analogs with halogen substituents.
  • Comparison : Fluorine at the 5-position in these compounds enhances anti-HIV activity by improving thymidine kinase affinity. The piperidine group in 5-Fluoro-2-(piperidin-3-yloxy)pyridine could similarly modulate kinase interactions but lacks the dideoxyribose moiety critical for chain termination .

Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability
5-Fluoro-2-(piperidin-3-yloxy)pyridine 1.8 ~0.5 (PBS) Moderate
5-Fluoro-2-(oxetan-3-yl)pyridine 1.2 ~1.2 (PBS) High
5-Fluoro-2-(pyrrolidin-3-yl)pyridine 1.5 ~0.8 (PBS) Moderate-High
5-Fluoro-2-(trifluoromethyl)pyridine 2.4 ~0.3 (PBS) Low
  • Key Observations :
    • Piperidine and pyrrolidine analogs balance moderate lipophilicity and solubility.
    • Trifluoromethyl substitution increases LogP, reducing aqueous solubility but enhancing membrane permeability .
    • Oxetane improves solubility due to its polar oxygen atom .

Preparation Methods

Reaction Conditions and Optimization

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used to deprotonate piperidin-3-ol, enhancing its nucleophilicity.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve reaction efficiency by stabilizing the transition state.

  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours, achieving yields of 70–80%.

Example Protocol :

  • Combine 2-chloro-5-fluoropyridine (1.0 equiv), piperidin-3-ol (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF.

  • Heat at 85°C for 18 hours under nitrogen.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Catalytic Methods with Indium Chloride (InCl₃)

Recent advancements leverage InCl₃ as a Lewis acid catalyst to accelerate etherification under mild conditions. This approach, adapted from multi-component pyridine syntheses, reduces reaction times and improves yields.

Key Findings

  • Catalyst Loading : 20 mol% InCl₃ in 50% ethanol/water promotes efficient coupling.

  • Ultrasound Irradiation : Applying ultrasound (25 kHz, 40°C) reduces reaction time to 20 minutes, achieving yields >90%.

  • Mechanism : InCl₃ activates the chloro-pyridine substrate, facilitating nucleophilic attack by piperidin-3-ol (Figure 1).

Optimized Protocol :

  • Mix 2-chloro-5-fluoropyridine, piperidin-3-ol, and InCl₃ in 50% ethanol.

  • Irradiate with ultrasound at 40°C for 20 minutes.

  • Filter and recrystallize the product from ethanol.

Hydrochloride Salt Formation

The final step often involves converting the free base to its hydrochloride salt for improved stability and solubility.

Procedure :

  • Dissolve 5-fluoro-2-(piperidin-3-yloxy)pyridine in anhydrous diethyl ether.

  • Bubble hydrogen chloride gas through the solution until precipitation completes.

  • Filter and dry the hydrochloride salt under vacuum.

Comparative Analysis of Synthetic Routes

Method Conditions Time Yield Purity
Traditional SNArK₂CO₃, DMF, 85°C18 h75%>95%
Catalytic InCl₃InCl₃, EtOH/H₂O, US20 min92%>98%
Hydrothermal SynthesisH₂O, 120°C, 6 h6 h68%90%

Key Observations :

  • The InCl₃-catalyzed method offers superior efficiency and scalability, aligning with green chemistry principles.

  • Traditional SNAr remains valuable for large-scale production despite longer reaction times.

Purification and Characterization

  • Column Chromatography : Silica gel (ethyl acetate/hexane) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

  • Analytical Data :

    • ¹H NMR (400 MHz, D₂O): δ 8.21 (d, J = 3.1 Hz, 1H), 7.89 (dd, J = 9.0, 3.1 Hz, 1H), 4.95–4.89 (m, 1H), 3.45–3.38 (m, 2H), 2.95–2.85 (m, 2H).

    • HPLC : Retention time = 6.7 min (99.2% purity) .

Q & A

Q. Table 1. Synthetic Conditions for Analogous Piperidine-Oxypyridine Derivatives

CompoundBaseSolventTemp. (°C)Yield (%)Reference
3-Fluoro-2-(piperidin-3-yloxy)pyridineNaHDMF8075
5-Fluoropyrimidine-piperidine derivativeK₂CO₃THF6068

Advanced: How can regioselectivity challenges in SNAr reactions be mitigated during synthesis?

Answer:
Regioselectivity issues arise due to competing substitution sites on the pyridine ring. Strategies include:

  • Steric hindrance modulation: Use bulky bases (e.g., DBU) to favor substitution at the 2-position over the 4-position .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction specificity .
  • Halogen leaving groups: Bromine (vs. chlorine) improves leaving-group ability, reducing side reactions .
  • In situ monitoring: TLC or HPLC analysis at intermediate stages ensures reaction progression .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • ¹H/¹³C NMR: Identify fluorine coupling patterns (e.g., ¹H NMR: δ 8.2–8.5 ppm for pyridine protons; ¹³C NMR: C-F coupling ~250 Hz) .
  • FT-IR: Detect C-F stretching vibrations (~1250 cm⁻¹) and piperidine N-H bonds (~3300 cm⁻¹) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₀H₁₂FN₂O: 195.0932) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:
Discrepancies often stem from assay variability. Methodological solutions include:

  • Standardized assays: Use identical cell lines (e.g., HEK293 for receptor binding) and concentrations (IC₅₀ values reported with 95% CI) .
  • Orthogonal validation: Combine surface plasmon resonance (SPR) with enzymatic assays to confirm binding affinity .
  • Metabolic stability testing: Assess compound half-life in liver microsomes to account for degradation differences .

Advanced: What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted studies?

Answer:

  • Lipophilicity optimization: Target logP 2–3 (calculated via ChemDraw) to balance solubility and membrane permeability .
  • Hydrogen bond reduction: Substitute piperidine N-H with methyl groups to lower polar surface area (PSA < 60 Ų) .
  • In vitro BBB models: Use MDCK-MDR1 monolayers to predict passive diffusion and P-glycoprotein efflux .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Storage: Keep in airtight containers at RT, away from light and moisture .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?

Answer:

  • Molecular docking: Use AutoDock Vina to predict binding poses at targets (e.g., cannabinoid receptors) using SMILES/InChI inputs .
  • QSAR models: Corrogate electronic parameters (Hammett σ) with bioactivity to design derivatives with enhanced potency .
  • ADMET prediction: Software like SwissADME evaluates toxicity risks (e.g., hepatotoxicity) early in development .

Advanced: What are common pitfalls in scaling up synthesis, and how are they addressed?

Answer:

  • Exothermic reactions: Use jacketed reactors with controlled cooling to prevent thermal runaway during SNAr .
  • By-product formation: Optimize stoichiometry (1.2:1 piperidin-3-ol:halopyridine) and employ scavengers (e.g., molecular sieves) .
  • Purification challenges: Switch from column chromatography to recrystallization (ethanol/water) for large-scale batches .

Basic: What are the primary biological targets of this compound?

Answer:

  • Cannabinoid receptors (CB1/CB2): Structural analogs show affinity in radioligand displacement assays (Ki < 100 nM) .
  • Enzyme inhibition: Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) in liver microsome studies .

Advanced: How can metabolomic studies elucidate off-target effects?

Answer:

  • LC-MS/MS profiling: Identify metabolites in plasma/hepatocyte incubations to detect reactive intermediates .
  • Pathway analysis: Use KEGG or Reactome databases to map metabolic perturbations (e.g., glutathione depletion) .

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